(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate
Brand Name:
Vulcanchem
CAS No.:
120164-22-9
VCID:
VC20891805
InChI:
InChI=1S/C13H17N3O2S/c1-6-7(2)10(18-13(17)16(4)5)8(3)11-9(6)15-12(14)19-11/h1-5H3,(H2,14,15)
SMILES:
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C
Molecular Formula:
C13H17N3O2S
Molecular Weight:
279.36 g/mol
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate
CAS No.: 120164-22-9
Cat. No.: VC20891805
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120164-22-9 |
|---|---|
| Molecular Formula | C13H17N3O2S |
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C13H17N3O2S/c1-6-7(2)10(18-13(17)16(4)5)8(3)11-9(6)15-12(14)19-11/h1-5H3,(H2,14,15) |
| Standard InChI Key | QCWYFARWQRLBKW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator